molecular formula C19H11Cl2N B282090 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine

7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine

Cat. No. B282090
M. Wt: 324.2 g/mol
InChI Key: JKIDIQNLDCNONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the acridine family of compounds and is known for its unique structure and properties. In

Scientific Research Applications

7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine has been studied extensively for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of DNA damage.

Mechanism of Action

The mechanism of action of 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine is not fully understood. However, studies have shown that this compound can interact with DNA and induce DNA damage. This DNA damage can lead to the activation of various signaling pathways that ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine can induce DNA damage and apoptosis in cancer cells. This compound has also been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. In addition, 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine in lab experiments is its potent anti-cancer properties. This compound has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many future directions for the study of 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine. One area of research is the development of new cancer therapies based on this compound. Another area of research is the use of this compound as a fluorescent probe for the detection of DNA damage. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the study of 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine has the potential to lead to new insights into cancer biology and the development of new cancer therapies.

Synthesis Methods

The synthesis of 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine has been achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of an indole derivative with a 1,2-diamine and an aldehyde or ketone in the presence of an acid catalyst. Both of these methods have been shown to produce high yields of 7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine.

properties

Molecular Formula

C19H11Cl2N

Molecular Weight

324.2 g/mol

IUPAC Name

6,10-dichloro-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4(9),5,7,10,12,16(20),17-nonaene

InChI

InChI=1S/C19H11Cl2N/c20-12-6-7-13-16(9-12)22-19-14-3-1-2-10-4-5-11(17(10)14)8-15(19)18(13)21/h1-3,6-9H,4-5H2

InChI Key

JKIDIQNLDCNONQ-UHFFFAOYSA-N

SMILES

C1CC2=C3C1=CC=CC3=C4C(=C2)C(=C5C=CC(=CC5=N4)Cl)Cl

Canonical SMILES

C1CC2=CC3=C(C4=C(C=C(C=C4)Cl)N=C3C5=CC=CC1=C25)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.